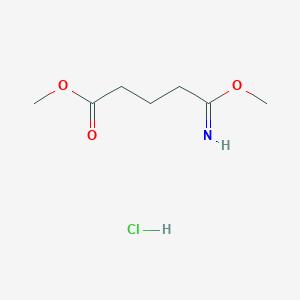
Methyl 5-imino-5-methoxypentanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-imino-5-methoxypentanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.6 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-imino-5-methoxypentanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of methanol and other reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure consistent quality.
化学反応の分析
Types of Reactions
Methyl 5-imino-5-methoxypentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry: It can be used as a reagent in various chemical reactions and synthesis processes.
Biology: It may have applications in studying biological pathways and mechanisms.
Industry: Used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of methyl 5-imino-5-methoxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
Some compounds similar to methyl 5-imino-5-methoxypentanoate hydrochloride include:
- Methyl 5-amino-5-methoxypentanoate
- Methyl 5-hydroxy-5-methoxypentanoate
- Methyl 5-oxo-5-methoxypentanoate
Uniqueness
Its imino and methoxy functional groups contribute to its unique behavior in chemical reactions and biological systems.
生物活性
Methyl 5-imino-5-methoxypentanoate hydrochloride is a compound that has garnered interest due to its potential biological activity. This article delves into the biological properties of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a methoxy group and an imino functional group. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with imino groups have been noted for their antimicrobial properties. For instance, derivatives of imidazo[1,2-b]pyridazine have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
- Cytotoxicity : Some studies have reported that related compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the imino group may interact with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of essential biological functions.
Case Studies
- Antimycobacterial Activity : A study focusing on imidazo[1,2-b]pyridazine derivatives found that certain compounds exhibited MIC90 values around 0.63–1.26 μM against Mycobacterium tuberculosis in vitro but were inactive in vivo due to rapid metabolic degradation . This highlights the importance of metabolic stability in evaluating the efficacy of similar compounds.
- Cytotoxic Studies : Another investigation into structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications . These findings suggest that this compound could be further explored for its anticancer properties.
Data Tables
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
methyl 5-imino-5-methoxypentanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(8)4-3-5-7(9)11-2;/h8H,3-5H2,1-2H3;1H |
InChIキー |
IOPTVUZZORPVBD-UHFFFAOYSA-N |
正規SMILES |
COC(=N)CCCC(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















